1-Propoxypyridine-2(1H)-thione
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Overview
Description
1-Propoxypyridine-2(1H)-thione is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a propoxy group and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propoxypyridine-2(1H)-thione typically involves the reaction of 2-chloropyridine with sodium propoxide, followed by the introduction of a thione group. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Reflux conditions
Catalyst: Sodium or potassium hydroxide
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Propoxypyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, aryl halides
Major Products:
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiols
Substitution Products: Various alkyl or aryl derivatives
Scientific Research Applications
1-Propoxypyridine-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Propoxypyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress or signal transduction.
Comparison with Similar Compounds
1-Propoxypyridine-2(1H)-thione can be compared with other similar compounds, such as:
2-Mercaptopyridine: Similar structure but with a mercapto group instead of a propoxy group.
2-Propoxypyridine: Lacks the thione group, making it less reactive in certain chemical reactions.
Pyridine-2-thione: Lacks the propoxy group, affecting its solubility and reactivity.
Uniqueness: this compound is unique due to the presence of both the propoxy and thione groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
122333-41-9 |
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Molecular Formula |
C8H11NOS |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
1-propoxypyridine-2-thione |
InChI |
InChI=1S/C8H11NOS/c1-2-7-10-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3 |
InChI Key |
WHSQIEVEMMKLTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCON1C=CC=CC1=S |
Origin of Product |
United States |
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